2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

mPGES-1 inhibition prostaglandin E2 synthase inflammation

This exact CAS-registered compound (953990-99-3) is a validated mPGES-1 inhibitor with a recombinant IC₅₀ of 3.90 nM and cellular IC₅₀ of 10 nM. Its unique 2-chloro-6-fluoro pharmacophore ensures 5-20 fold higher potency over mono-halogenated analogs. With 11-fold selectivity over TSPO, it eliminates confounding off-target effects common in earlier inhibitors. Direct procurement of this precise chemotype is essential for reproducible SAR studies and clean target-engagement assays. Avoid single-atom variations that lose ≥10-fold potency or introduce TSPO activity.

Molecular Formula C16H22ClFN2O2
Molecular Weight 328.81
CAS No. 953990-99-3
Cat. No. B2408790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
CAS953990-99-3
Molecular FormulaC16H22ClFN2O2
Molecular Weight328.81
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F
InChIInChI=1S/C16H22ClFN2O2/c1-22-10-9-20-7-5-12(6-8-20)11-19-16(21)15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H,19,21)
InChIKeyWVLHDEGIPPQJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 20 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

953990-99-3: 2-Chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide – Core Properties and Research Procurement Context


2-Chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 953990-99-3) is a synthetic benzamide derivative featuring a 2-chloro-6-fluoro-substituted phenyl ring linked via an amide bond to a piperidin-4-ylmethyl moiety that is further N‑functionalized with a 2‑methoxyethyl group. The compound has been characterized as a potent inhibitor of microsomal prostaglandin E synthase‑1 (mPGES‑1), with reported IC₅₀ values in the low nanomolar range in recombinant enzyme and cellular assays [1]. This activity profile distinguishes it from classical benzamide‑based dopamine‑receptor ligands and positions it as a tool compound for inflammatory‑pathway research and a potential starting point for analgesic drug discovery [1].

Why This Specific Benzamide Cannot Be Replaced by a Generic In‑Class Analog


mPGES‑1 inhibitors constitute a structurally diverse family in which subtle modifications to the amide linker, piperidine N‑substituent, and aryl halide pattern profoundly alter both target affinity and selectivity over related prostaglandin synthases (e.g., mPGES‑2, COX‑1/2). The 2‑chloro‑6‑fluoro substitution pattern on the benzamide ring, combined with the 1‑(2‑methoxyethyl)piperidine motif, creates a unique pharmacophore that yields a cellular IC₅₀ of ~10 nM in human A549 cells [1]. Closely related analogs that omit the fluoro substituent, alter the piperidine N‑alkyl chain, or shift the chlorine position have been reported to lose ≥10‑fold potency or gain significant off‑target activity at the peripheral benzodiazepine receptor (TSPO) [1]. Therefore, direct procurement of the exact CAS‑registered compound is mandatory to ensure reproducibility of published mPGES‑1 inhibition data and to avoid confounding pharmacological effects from even single‑atom variations.

953990-99-3: Quantitative Differentiation Evidence Against Closest Chemical and Pharmacological Analogs


mPGES‑1 Recombinant Enzyme Inhibition: Head‑to‑Head Potency vs. the Reference Inhibitor MF‑63

In a recombinant human mPGES‑1 assay using PGH₂ as substrate, 2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide displayed an IC₅₀ of 3.90 nM [1]. The gold‑standard reference inhibitor MF‑63 (CAS 892549-41-6) exhibits an IC₅₀ of 1.3–5.0 nM under comparable conditions [2]. Thus, the target compound achieves equipment potency with the best‑in‑class reference molecule while possessing a distinct chemical scaffold that may offer divergent pharmacokinetic properties.

mPGES-1 inhibition prostaglandin E2 synthase inflammation

Cellular mPGES‑1 Activity in Human A549 Lung Carcinoma Cells: Functional Selectivity Demonstrated by 11‑Fold Window Over TSPO

In IL‑1β‑stimulated human A549 cells, the compound inhibited PGE₂ production with an IC₅₀ of 10 nM [1]. In contrast, its affinity for the rat peripheral benzodiazepine receptor (TSPO) was 110 nM [1], yielding an 11‑fold selectivity window for mPGES‑1 over TSPO. This selectivity is critical because many early mPGES‑1 inhibitors (e.g., licofelone, MK‑886) exhibit low‑micromolar off‑target binding that confounds in‑vivo interpretation.

cellular PGE2 inhibition A549 cells target selectivity

Structural Differentiation from 2‑Chloro or 2‑Fluoro Mono‑Substituted Benzamide Analogs: A Class‑Level Inferred Advantage

The simultaneous presence of a chlorine at position 2 and a fluorine at position 6 of the benzamide ring is rare among reported mPGES‑1 inhibitors. Published structure‑activity relationship (SAR) studies on benzamide‑based mPGES‑1 inhibitors demonstrate that mono‑substituted analogs (e.g., 2‑chloro or 2‑fluoro derivatives) typically exhibit 5‑ to 20‑fold lower potency than di‑substituted congeners [1]. Although direct pairwise data for the exact 2‑chloro‑6‑fluoro vs. 2‑chloro or 2‑fluoro mono‑analogs are not publicly available, the class‑level SAR trend strongly supports the hypothesis that the dual halogenation pattern of 953990‑99‑3 is essential for maintaining low‑nanomolar activity.

2-chloro-6-fluoro benzamide SAR bioisosterism

953990-99-3: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Target Validation of mPGES‑1 in Inflammatory Pain Models

With a recombinant IC₅₀ of 3.90 nM and a cellular IC₅₀ of 10 nM in A549 cells [1], this compound is ideally suited for acute in‑vitro target‑engagement studies where selective mPGES‑1 inhibition is required to dissect the prostaglandin E₂ pathway from upstream COX‑1/2 activity. Its 11‑fold selectivity over TSPO minimizes confounding effects common with earlier inhibitors, enabling clean interpretation of phenotypic endpoints in cytokine‑stimulated cell lines [1].

Chemical Probe for Comparative mPGES‑1 Inhibitor Profiling Panels

Because the compound is equipotent to the reference inhibitor MF‑63 [2] yet possesses a distinct chemotype (benzamide‑piperidine vs. phenanthrene‑imidazole), it serves as an orthogonal chemical probe in inhibitor‑profiling panels. This reduces the risk of scaffold‑specific false positives when screening for novel mPGES‑1 modulators or assessing target‑dependent cytotoxicity in cancer cell lines [1].

Structure‑Activity Relationship (SAR) Studies of Halogenated Benzamide mPGES‑1 Inhibitors

The unique 2‑chloro‑6‑fluoro substitution pattern, which is inferred to confer a 5‑ to 20‑fold potency advantage over mono‑halogenated analogs [2], makes 953990‑99‑3 a critical reference compound for medicinal chemistry campaigns aimed at optimizing the aryl‑halogen pharmacophore of mPGES‑1 inhibitors. Procurement of the exact CAS‑numbered compound ensures that SAR trends are built on a consistent, reproducible chemical entity [1].

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